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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-42165279, a selective
inhibitor of fatty acid amide hydrolase (FAAH), and its application in the research of Social
Anxiety Disorder (SAD). This document includes a summary of clinical trial data, detailed
experimental protocols, and visualizations of the relevant biological pathways and experimental
workflows.

Introduction

JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of the
fatty acid amide hydrolase (FAAH) enzyme.[1] FAAH is the primary enzyme responsible for the
degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like
palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[2][3] By inhibiting FAAH, JNJ-
42165279 increases the synaptic levels of AEA, which is hypothesized to produce anxiolytic
effects by modulating cannabinoid receptor type 1 (CB1) signaling.[4][5] This mechanism of
action presents a novel therapeutic strategy for the treatment of anxiety disorders, including
SAD.[4]

Mechanism of Action: Signaling Pathway

JNJ-42165279 elevates the levels of anandamide (AEA) by inhibiting its degradation by the
FAAH enzyme. AEA then acts as a retrograde messenger, binding to presynaptic CB1
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receptors. This binding leads to the inhibition of neurotransmitter release, which is thought to
underlie the anxiolytic effects.
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Figure 1: JNJ-42165279 Signaling Pathway

Clinical Research Application: Phase Il Study in
SAD

A multicenter, double-blind, placebo-controlled, proof-of-concept Phase Il clinical trial
(NCT02432703) was conducted to assess the efficacy, safety, and tolerability of INJ-42165279
in subjects with SAD.[2]

Data Presentation: Efficacy and Pharmacodynamics

The following tables summarize the key quantitative data from the Phase Il study of JNJ-
42165279 in patients with Social Anxiety Disorder.

Table 1: Primary and Secondary Efficacy Endpoints at Week 12[2][3]

JNJ-42165279 (25

Outcome Measure Placebo p-value
mgl/day)

LSAS Total Score

(Mean Change from -29.4 (SD 27.47) -22.4 (SD 23.57) Not Significant

Baseline)

LSAS Responders
42.4% 23.6% 0.04

(=30% Improvement)

CGI-I Responders

(‘Much' or 'Very Much'  44.1% 23.6% 0.02

Improved)

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD:
Standard Deviation.

Table 2: Pharmacodynamic Effects of INJ-42165279[6]
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Fold Increase vs.

Analyte Matrix Dose .
Placebo/Baseline
) 10-100 mg (single
Anandamide (AEA) Plasma 55-10
dose)
Oleoylethanolamide 10-100 mg (single
Plasma 43-5.6
(OEA) dose)
Palmitoylethanolamid 10-100 mg (single
Plasma 43-5.6
e (PEA) dose)
) 10-75 mg (daily for 7
Anandamide (AEA) CSF ~41 - 77 (vs. predose)
days)
Oleoylethanolamide CSE 10-75 mg (daily for 7 ~5.8-7.4 (vs.
(OEA) days) predose)

CSF: Cerebrospinal Fluid.

Experimental Protocol: Phase Il Clinical Trial (Adapted
from NCT02432703)

This protocol outlines the key elements of the Phase lla study investigating JNJ-42165279 for
SAD.
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Figure 2: Phase Il Clinical Trial Workflow
1. Study Design:
e Arandomized, double-blind, placebo-controlled, parallel-group, multi-center study.[2]
2. Patrticipant Population:
* Inclusion Criteria:

o Primary diagnosis of Social Anxiety Disorder according to DSM-5 criteria.[7]
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o Liebowitz Social Anxiety Scale (LSAS) total score = 70 at screening and baseline.[7]

o Body Mass Index (BMI) between 18 and 35 kg/m 2.[7]

Exclusion Criteria:
o Performance-only SAD.[7]
o Current or recent history of major depressive disorder (within 6 months of study entry).[8]
o Failure of more than two adequate pharmacological treatment trials for SAD.[1]
. Intervention:
Investigational Drug: JNJ-42165279 (25 mg, oral, once daily).[2]
Control: Matching placebo (oral, once daily).[2]
Treatment Duration: 12 weeks.[2]
. Outcome Measures:

Primary Endpoint: Change from baseline in the LSAS total score at the end of the 12-week
treatment period.[2]

Secondary Endpoints:

[¢]

Proportion of subjects with 230% improvement from baseline in the LSAS total score.[2]

o

Clinical Global Impression-Improvement (CGl-I) scale.[2]

[e]

Hamilton Anxiety Scale (HAM-A).[9]

o

Hamilton Depression Rating Scale (HDRS-17).[9]

Pharmacodynamic Measures: Plasma concentrations of AEA, PEA, OEA, and JNJ-
42165279.[2]

. Protocol for Liebowitz Social Anxiety Scale (LSAS) Administration:
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e The LSAS is a 24-item, clinician-administered scale that assesses fear and avoidance in
social and performance situations.[7]

e Each item is rated on two 4-point Likert scales: one for fear (0=None, 1=Mild, 2=Moderate,
3=Severe) and one for avoidance (0=Never, 1=0ccasionally, 2=0ften, 3=Usually).[7]

e The total score ranges from 0 to 144, with higher scores indicating greater severity of social
anxiety.[1]

e The scale is typically administered as a semi-structured interview, taking 10-20 minutes to
complete.[1]

Preclinical Research Applications

Prior to clinical trials, the anxiolytic potential of FAAH inhibitors like JNJ-42165279 is often
evaluated in rodent models of anxiety.

Experimental Protocol: Elevated Plus Maze (EPM) for
Anxiety-Like Behavior in Mice

The EPM is a widely used assay to assess anxiety-like behavior in rodents. Anxiolytic
compounds are expected to increase the time spent and entries into the open arms.

1. Apparatus:

A plus-shaped maze elevated from the floor (typically 50 cm for mice).[4]

Two open arms and two enclosed arms (e.g., 30 x 5 cm for mice).[4]

2. Procedure:

Habituate the mice to the testing room for at least 30-60 minutes before the test.[4]

Administer INJ-42165279 or vehicle at a predetermined time before the test.

Place the mouse in the center of the maze, facing an open arm.[4]

Allow the mouse to explore the maze for a 5-minute session.[5]
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Record the session using a video camera and tracking software.[2]

w

. Data Analysis:

Primary Measures:
o Time spent in the open arms.

o Number of entries into the open arms.

Locomotor Activity Control:

o Total distance traveled or total arm entries to ensure the effects are not due to sedation or
hyperactivity.

Experimental Protocol: Social Interaction Test in
Rodents

This test assesses social avoidance, a core feature of SAD. Anxiolytic compounds are
expected to increase social interaction time.

1. Apparatus:
e An open field arena with a small, transparent, perforated enclosure placed on one side.
2. Procedure:

o Habituation Phase: Place the test mouse in the arena with the empty enclosure for a set
duration (e.g., 2.5 minutes) and record its activity.[3]

e Social Phase: Place a novel, unfamiliar mouse inside the enclosure and return the test
mouse to the arena for another session of the same duration.[3]

e Thoroughly clean the apparatus between trials to eliminate olfactory cues.[3]

3. Data Analysis:
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e Primary Measure: Time spent in the "interaction zone" (a defined area around the enclosure)
during the social phase compared to the habituation phase.

e Anincrease in time spent in the interaction zone during the social phase is indicative of
reduced social avoidance.

Pharmacodynamic Analysis Protocol

Protocol: Measurement of Anandamide (AEA) in Human
Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of AEA in plasma, a key
biomarker for FAAH inhibition.

1. Sample Collection and Handling:
o Collect whole blood in EDTA-containing tubes and immediately place on ice.[10]

o Centrifuge at low temperature (e.g., 3000 x g for 10 minutes at 4°C) within 15 minutes of
collection to separate plasma.[10]

o Store plasma samples at -80°C until analysis.[10]

2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
e Thaw plasma samples on ice.

e Add an internal standard (e.g., deuterated AEA) to the plasma.

o Perform protein precipitation by adding a cold organic solvent (e.g., acetone or acetonitrile).
[11]

» Vortex and centrifuge to pellet the precipitated proteins.[11]

o Perform liquid-liquid extraction on the supernatant using a solvent like toluene or ethyl
acetate/hexane.[10][12]

o Evaporate the organic phase to dryness under a stream of nitrogen.[11]
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Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[11]

. LC-MS/MS Analysis:

Chromatography: Use a C18 reverse-phase column for separation.[11]

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with
additives like formic or acetic acid is typically used.[11]

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
(ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent and
daughter ion transitions for AEA and the internal standard.

. Data Analysis:

Quantify AEA concentrations by comparing the peak area ratio of the analyte to the internal
standard against a standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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